molecular formula C5H12ClNO3 B3421454 Methyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 2170123-34-7

Methyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B3421454
CAS No.: 2170123-34-7
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-hydroxybutanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of D-threonine methyl ester hydrochloride with dichloromethane and triethylamine . The reaction mixture is stirred at room temperature for a specified period, followed by the addition of benzyloxybenzoic acid . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems to control reaction conditions such as temperature, pH, and solvent concentration . The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxybutanoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in amino acid metabolism and neurotransmitter function . Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Methyl 2-amino-3-hydroxybutanoate hydrochloride can be compared to other similar compounds, such as:

    Methyl 2-amino-3-hydroxybutanoate: Lacks the hydrochloride component but shares similar structural features.

    Methyl 2-amino-3-hydroxypropanoate: Differs by having one less carbon atom in the backbone.

    Methyl 2-amino-3-hydroxybutyrate: Similar structure but different functional groups.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

methyl 2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585280
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62076-66-8, 2170123-34-7
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-hydroxybutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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